molecular formula C18H17ClF3N5O3 B2594393 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide CAS No. 2058815-26-0

5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide

Cat. No.: B2594393
CAS No.: 2058815-26-0
M. Wt: 443.81
InChI Key: LPUQWWWGFOICOX-UHFFFAOYSA-N
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Description

The compound “5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves the development of organic compounds containing fluorine . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The intermediate was formed by a Pd-catalyzed coupling reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction . Further details about the specific reactions involved in the synthesis of this compound were not found in the search results.

Scientific Research Applications

Protein Kinase Inhibition

A study by Russell et al. (2015) demonstrated the use of a hybrid flow and microwave approach to synthesize a broad spectrum of protein kinase inhibitors. This innovative methodology facilitated the preparation of compounds, including analogues similar in structure to the compound , enhancing overall yields and reducing the number of synthetic steps required. This approach suggests potential applications in the development of kinase inhibitors for therapeutic purposes (Russell et al., 2015).

Antihelminthic Effect

Research by Galkina et al. (2014) explored modifications of the anticestodal drug Niclosamide, producing water-soluble ammonium salts while retaining antihelminthic pharmacophoric groups. Although the compound differs slightly, this study highlights the potential for chemical modification to improve biological effects and solubility of related compounds (Galkina et al., 2014).

Anti-diabetic Drug Development

Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. This research underscores the utility of structural analogues of the queried compound in developing new therapeutic agents for diabetes management (Bindu et al., 2019).

Protoporphyrinogen IX Oxidase Inhibition

Li et al. (2005) investigated three trifluoromethyl-substituted compounds, including those structurally related to the specified chemical, as protoporphyrinogen IX oxidase inhibitors. These inhibitors could potentially contribute to the development of herbicidal or therapeutic agents targeting the protoporphyrinogen oxidase pathway (Li et al., 2005).

Properties

IUPAC Name

5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClF3N5O3/c1-23-17(28)13-9-12(2-3-15(13)27(29)30)25-4-6-26(7-5-25)16-14(19)8-11(10-24-16)18(20,21)22/h2-3,8-10H,4-7H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQWWWGFOICOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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